

simultaneous determination azelastine fluticasone oxymetazoline

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Compound Focus: (S)-Azelastine Hydrochloride

CAS No.: 153408-27-6

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Introduction & Medical Rationale

The combination of azelastine (an antihistamine), fluticasone (a corticosteroid), and oxymetazoline (a decongestant) represents a potent therapeutic approach for managing seasonal allergic rhinitis and related nasal symptoms [1]. The synergy of these drugs offers enhanced clinical efficacy, creating a need for robust analytical methods to monitor their concentrations in target tissues.

The protocol below is designed to quantify these three analytes simultaneously in human nasal mucosa and nasopharyngeal swab samples. It is particularly valuable for:

- **Monitoring therapeutic doses** in the nasal mucosa over time.
- **Optimizing treatment regimens** and drug formulation delivery.
- **Conducting bioequivalence studies** for generic drug development [1] [2].

Detailed Experimental Protocol

Instrumentation and Chromatographic Conditions

This method uses Reverse-Phase HPLC with a Diode Array Detector (DAD) [1] [2].

- **Column:** Exsil 100 ODS C18 (250 mm × 4.6 mm, 5 μm)
- **Mobile Phase:** Acetonitrile and water in a **70:30 (v/v)** ratio.
- **Flow Rate:** 0.7 mL/min
- **Detection Wavelength:** 240 nm
- **Injection Volume:** Not specified in the source, but typically 10-20 μL for such methods.
- **Run Time:** 10 minutes
- **Column Temperature:** Ambient

Reagents and Solution Preparation

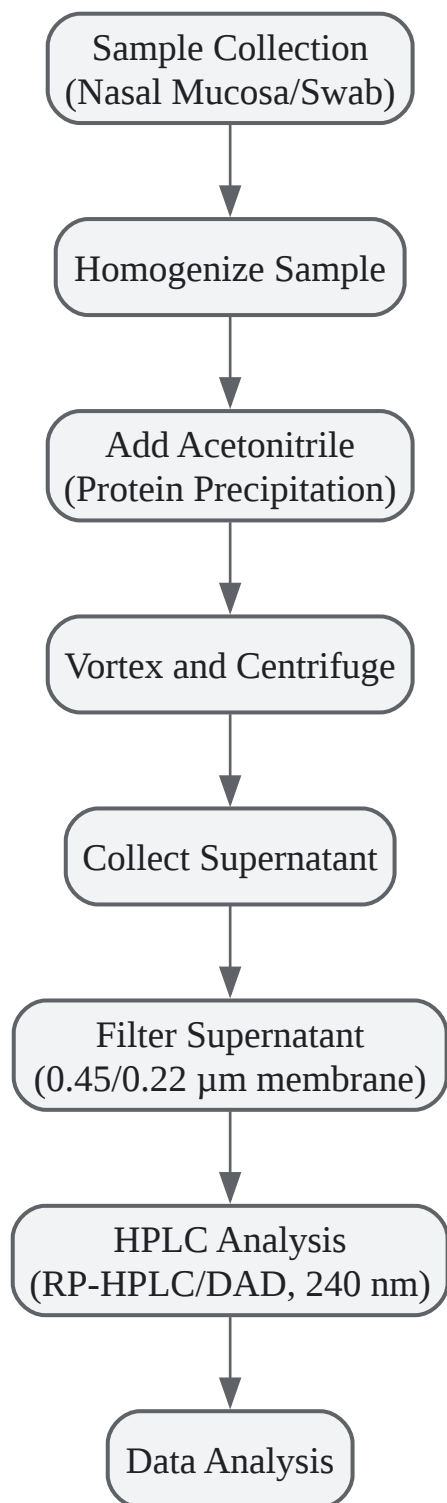
- **Standards:** Pure reference standards of Azelastine Hydrochloride (AZT), Fluticasone Propionate (FP), and Oxymetazoline (OXY).
- **Solvents:** HPLC-grade acetonitrile, methanol, and water.
- **Stock Solutions (100 μg/mL):** Accurately weigh 0.01 g of each standard and dissolve in 100 mL of methanol.
- **Calibrators and Quality Controls (QC):** Prepare working solutions by spiking appropriate volumes of stock solutions into 900 μL of blank nasal mucosa homogenate to achieve the desired concentration ranges [1] [2]. The tables below provide specific details.

Sample Collection and Preparation

A simple protein precipitation method is used for extraction [1] [2].

- **Sample:** Nasal mucosa or nasopharyngeal swab specimens.
- **Extraction Solvent:** Acetonitrile.
- **Procedure:**
 - Homogenize the nasal mucosa sample.
 - Accurately transfer a 900 μL aliquot to a microcentrifuge tube.
 - Add a suitable volume of acetonitrile (e.g., 900 μL or a 1:1 ratio).
 - Vortex mix vigorously for 1-2 minutes.
 - Centrifuge at a high speed (e.g., 10,000-15,000 rpm) for 10 minutes to precipitate proteins.
 - Carefully collect the clear supernatant.
 - Filter the supernatant through a 0.45 μm or 0.22 μm membrane filter before HPLC injection.

The following diagram illustrates the experimental workflow:



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Method Validation Summary

The method has been validated according to FDA bioanalytical guidelines [1] [2]. Key parameters are summarized below.

Table 1: Analytical Performance and Linearity Data

Analyte	Abbreviation	Linear Range (µg/mL)	Calibration Curve	Average Recovery ± SD (%)
Azelastine HCl	AZT	8 – 125	Not specified	101.56 ± 0.39
Fluticasone Propionate	FP	10 – 100	Not specified	102.45 ± 0.86
Oxymetazoline	OXY	10 – 125	Not specified	104.61 ± 4.52

Table 2: Precision and Accuracy Data

Analyte	QC Level	Concentration (µg/mL)	Precision (% RSD)	Accuracy (%)
Azela stine HCl	LLOQ	8.00	Data not specified in source	Data not specified in source
	LQC	24.00		
	MQC	62.50		
	HQC	87.50		
Fluticasone Propionate	LLOQ	10.00	Data not specified in source	Data not specified in source
	LQC	30.00		
	MQC	50.00		
	HQC	70.00		

Analyte	QC Level	Concentration (µg/mL)	Precision (% RSD)	Accuracy (%)
Oxymetazoline	LLOQ	10.00	Data not specified in source	Data not specified in source
	LQC	30.00		
	MQC	62.50		
	HQC	87.50		

Note: The original source confirmed that results for precision and accuracy were within acceptable limits as per FDA guidelines, though specific values were not provided in the abstract and methods section [1] [2].

Application Notes & Troubleshooting

- **Specificity:** The method achieves a clear separation of all three analytes within a short run time of 10 minutes, as confirmed by the distinct peaks in the chromatogram [1] [2].
- **Stability:** The analytes were found to be stable in the prepared samples during the handling and storage conditions tested. The concentration in the nasal mucosa remained constant with low variability for the first four hours post-administration [1] [2].
- **Demographic Factors:** The method's performance was consistent when applied to real nasopharyngeal swabs, with no significant effects observed due to the donor's gender or age [1] [2].
- **Critical Considerations:**
 - **Priming and Glassware:** If adapting this method for LC-MS/MS analysis of azelastine, be aware that the drug and its metabolite can adsorb to glass surfaces. Use polypropylene vials and containers to prevent significant analyte loss [3].
 - **System Suitability:** Always run system suitability tests before the analytical batch to ensure the HPLC system meets required parameters (e.g., retention time reproducibility, peak symmetry, and resolution).

Conclusion

This protocol provides a reliable, efficient, and validated RP-HPLC/DAD method for the simultaneous quantification of azelastine, fluticasone, and oxymetazoline in nasal mucosa samples. Its straightforward sample preparation and rapid analysis make it highly suitable for application in pharmaceutical development and clinical research to monitor local drug delivery and efficacy.

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References

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